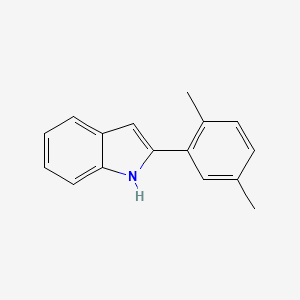

2-(2,5-dimethylphenyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylphenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-11-7-8-12(2)14(9-11)16-10-13-5-3-4-6-15(13)17-16/h3-10,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJRREASARRWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 2 2,5 Dimethylphenyl 1h Indole

Investigation of Electrophilic Aromatic Substitution on the Indole (B1671886) Ring System

The indole ring is a π-excessive heteroaromatic system, making it highly susceptible to electrophilic attack. The most electron-rich position is C3, followed by the N1 and C5/C7 positions of the benzenoid ring. Consequently, electrophilic aromatic substitution (EAS) is a cornerstone of its chemistry. nih.govacs.orgnih.gov

Formylation: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. beilstein-journals.orgelectronicsandbooks.com For 2-arylindoles, including 2-(2,5-dimethylphenyl)-1H-indole, this reaction typically occurs at the C3 position. The Vilsmeier reagent, an electrophilic iminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), is attacked by the nucleophilic indole ring. researchgate.netrsc.org This leads to the formation of a 3-formylindole derivative after hydrolysis. The reaction mechanism proceeds via an electrophilic attack on the C3 position to form a resonance-stabilized intermediate (Wheland intermediate), which then loses a proton to restore aromaticity. beilstein-journals.orgresearchgate.netrsc.org

Halogenation: The halogenation of indoles is a well-established electrophilic substitution reaction. Reagents such as N-bromosuccinimide (NBS) or molecular iodine can be used to introduce halogen atoms onto the indole ring. osaka-u.ac.jpelsevierpure.com For 2-arylindoles, bromination with NBS typically yields the 3-bromo derivative as the major product. The reaction proceeds through an electrophilic attack by the bromine atom at the C3 position. Enzymatic halogenation has also been explored, offering high selectivity. For instance, flavin-dependent halogenases can catalyze the C3-halogenation of various indole derivatives. wikipedia.org A search in chemical databases reveals the existence of 5-bromo-2-(2,5-dimethylphenyl)-1H-indole, indicating that halogenation can also occur on the benzenoid portion of the indole ring, likely under conditions that favor substitution on the less activated ring or when the C3 position is blocked. google.com

Nitration: The nitration of indoles must be conducted under carefully controlled conditions to avoid oxidation and polymerization due to the sensitivity of the indole ring to strong acids. While direct nitration with nitric acid is often problematic, milder nitrating agents can be employed. For instance, the reaction of 2-arylindoles with reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) or other nitrosating agents can lead to the introduction of a nitro group, typically at the C3 position. The reaction of a related compound, 2-phenylindole (B188600), with β-nitrostyrene in the presence of sulfamic acid has been shown to result in the addition of a nitro-containing side chain at the C3 position, which can be a precursor to further functionalized indoles. nih.gov

Sulfonation: Aromatic sulfonation involves the replacement of a hydrogen atom with a sulfonic acid (–SO₃H) group. chim.it This is a reversible electrophilic aromatic substitution reaction. chim.it The reaction is typically carried out using concentrated sulfuric acid or sulfur trioxide. nrochemistry.com For indoles, sulfonation is expected to occur at the most nucleophilic C3 position. The resulting sulfonic acid derivatives are valuable intermediates in the synthesis of various compounds. chim.it

| Reaction Type | Typical Reagent(s) | Primary Position of Substitution | Product Type |

|---|---|---|---|

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | C3 | 3-Formylindole |

| Halogenation | NBS, I₂, etc. | C3 (or C5) | 3-Haloindole or 5-Haloindole |

| Nitration | Mild Nitrating Agents (e.g., CAN) | C3 | 3-Nitroindole |

| Sulfonation | H₂SO₄/SO₃ | C3 | Indole-3-sulfonic acid |

Nucleophilic Substitution Reactions Involving Indole Derivatives

The electron-rich nature of the indole nucleus makes it generally unreactive towards nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring or occur via an elimination-addition mechanism on a pre-functionalized substrate.

However, nucleophilic substitution reactions are highly relevant for derivatives of this compound. For instance, halo-substituted derivatives can undergo transition-metal-catalyzed cross-coupling reactions, where a nucleophile displaces the halide. For example, 5-bromo-2-(2,5-dimethylphenyl)-1H-indole could potentially react with various nucleophiles (e.g., amines, alcohols, thiols) in the presence of a suitable catalyst system (e.g., palladium or copper) to afford the corresponding 5-substituted products.

Intramolecular nucleophilic aromatic substitution has also been reported as a method for constructing fused ring systems. For example, an appropriately substituted α-(2-bromophenyl)-α-pyrrolidin-2-ylideneacetonitrile can undergo intramolecular cyclization, where the enolate nitrogen acts as a nucleophile to displace the bromine atom, leading to the formation of a 2,3-dihydro-1H-pyrrolo[1,2-a]indole system. chim.it While direct nucleophilic attack on the unsubstituted indole ring is unfavorable, substitution at the N1 position is common, often involving deprotonation followed by reaction with an electrophile, which can be considered a nucleophilic attack by the indolide anion. nih.gov

Alkylation and Arylation Reactions of the Indole Nucleus

Alkylation and arylation are fundamental transformations for modifying the indole scaffold, allowing for the introduction of various substituents at both nitrogen and carbon atoms.

N-Alkylation and N-Arylation: The nitrogen atom of the indole ring can be readily functionalized. N-alkylation is typically achieved by deprotonating the indole with a base (e.g., sodium hydride, NaH) to form the nucleophilic indolide anion, which then reacts with an alkyl halide in an S_N2 reaction. rsc.org Due to the competing reactivity at the C3 position, careful selection of reaction conditions is sometimes necessary. nih.gov N-arylation can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. acs.org This reaction uses a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the indole nitrogen with an aryl halide or triflate. acs.org Copper-catalyzed N-arylation reactions are also widely used. wikipedia.org

C-Alkylation and C-Arylation: The C3 position is the most common site for alkylation. Friedel-Crafts type alkylations can occur under acidic conditions. More controlled C3-alkylation can be achieved using methods like the zinc triflate-mediated reaction with alkyl halides, which proceeds via an S_N1-like pathway. electronicsandbooks.com The C2 position, being less nucleophilic, is harder to functionalize directly. However, palladium-catalyzed direct C2-arylation of indoles has been developed using various arylating agents like potassium aryltrifluoroborate salts. organic-chemistry.org Mechanistic studies suggest that these reactions may proceed through an initial electrophilic palladation at the C3 position, followed by a 1,2-migration to the C2 position and subsequent reductive elimination. rsc.orgorganic-chemistry.org The regioselectivity between C2 and C3 arylation can often be controlled by the choice of N-substituent, ligand, and base. rsc.org

| Reaction | Position | Typical Method | Catalyst/Reagent Example |

|---|---|---|---|

| Alkylation | N1 | Deprotonation followed by S_N2 | NaH, Alkyl Halide |

| Alkylation | C3 | S_N1-like reaction | Zn(OTf)₂, Alkyl Halide |

| Arylation | N1 | Buchwald-Hartwig Amination | Pd₂(dba)₃, Phosphine Ligand, Aryl Halide |

| Arylation | C2 | Direct C-H Arylation | Pd(OAc)₂, Cu(OAc)₂, Potassium Aryltrifluoroborate |

| Arylation | C3 | Direct C-H Arylation | Pd Catalyst, Ligand, Aryl Ketone |

Studies on Condensation and Annulation Reactions of Indole Precursors

Condensation and annulation reactions provide powerful pathways to construct complex polycyclic structures from indole precursors.

Condensation Reactions: Indoles can undergo acid-catalyzed condensation reactions with aldehydes and ketones. umn.edu The reaction typically occurs at the C3 position, leading to the formation of bis(indolyl)methanes when two equivalents of indole react with one equivalent of a carbonyl compound. umn.edu

Annulation Reactions for Carbazole (B46965) Synthesis: 2-Arylindoles are excellent precursors for the synthesis of carbazoles, a class of compounds with significant biological and material applications. rsc.org These annulation reactions often involve intramolecular C-H activation and cyclization. For example, palladium-catalyzed oxidative cyclization of 2-arylindoles can lead to the formation of a new C-C bond between the aryl substituent and the C3 position of the indole, yielding a carbazole skeleton. Various strategies, including metal-free [2+2+2] annulations, have been developed to convert indoles into carbazoles. electronicsandbooks.comorganic-chemistry.org

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a condensation followed by an electrophilic ring-closing reaction between a β-arylethylamine and a carbonyl compound. wikipedia.org While the classic reaction involves tryptamine (B22526) (a 3-substituted indole), analogous transformations can be envisioned for other indole derivatives to create fused ring systems. The reaction proceeds via the formation of an iminium ion, which is then attacked by the nucleophilic C2 or C3 position of the indole ring to form a new ring. nrochemistry.comnih.gov

Other Annulation Reactions: Various other annulation strategies exist. For example, a [5+2] annulation of N-acryloyl indoles with cyclic enamides, catalyzed by a Lewis acid like ZnBr₂, can provide access to complex tetracyclic azepino[1,2-a]indole cores. sioc.ac.cn

Exploration of Oxidation and Reduction Pathways

Oxidation: The oxidation of this compound can lead to several products depending on the oxidant and reaction conditions. A common transformation is the oxidation to the corresponding indolin-3-one. For instance, copper-catalyzed oxidative dearomatization of 2-arylindoles can produce 2-aryl-2-hydroperoxy-2H-indoles, which can then be converted to 2,2-disubstituted indolin-3-ones. researchgate.net Oxidative dimerization is another important pathway, where two indole molecules couple. chim.itrsc.orgnih.gov Depending on the conditions, this can lead to 3,3'-biindoles or the formation of 2,2-bis(indol-3-yl)indolin-3-ones. rsc.orgnih.gov The Witkop oxidation is another notable reaction where indoles are cleaved, often using reagents like ozone, to form other heterocyclic or open-chain structures. elsevierpure.com

Reduction: The reduction of the indole ring system yields the corresponding indoline (B122111) (2,3-dihydroindole) derivative. This transformation saturates the C2-C3 double bond of the pyrrole (B145914) ring. A variety of reducing agents can be employed for this purpose. A particularly effective method involves the use of a borane (B79455) reagent, such as a borane-tetrahydrofuran (B86392) complex (BH₃·THF), in the presence of trifluoroacetic acid. google.com This method is often rapid and provides good yields of the indoline product. google.com Other methods include catalytic hydrogenation, though this can sometimes require harsh conditions. The synthesis of indolines is significant as the indoline scaffold is also a key component in many biologically active compounds. organic-chemistry.org

| Transformation | Typical Reagent(s) | Product Type |

|---|---|---|

| Oxidation | Cu Catalyst, O₂ | 2,2-Disubstituted indolin-3-one |

| Oxidative Dimerization | Pd Catalyst, Oxidant | 3,3'-Biindole |

| Oxidative Trimerization | TEMPO⁺BF₄⁻, Cu(OTf)₂ | 2,2-Bis(indol-3-yl)indolin-3-one |

| Reduction | BH₃·THF, Trifluoroacetic Acid | 2-(2,5-dimethylphenyl)indoline |

Computational and Theoretical Investigations of 2 2,5 Dimethylphenyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific studies were identified that performed quantum chemical calculations on 2-(2,5-dimethylphenyl)-1H-indole.

Molecular Docking and Dynamics Simulations on Biological Targets

There is no evidence of molecular docking or molecular dynamics (MD) simulations having been conducted specifically with this compound. While numerous studies perform these simulations on other indole (B1671886) derivatives to explore their potential as therapeutic agents nih.govnih.gov, this specific compound has not been the subject of such investigations in the retrieved sources.

Mechanistic Elucidation of Chemical Reactions through Computational Modeling

No computational studies aimed at elucidating the mechanisms of chemical reactions involving this compound were found. Such research would typically involve transition state calculations and reaction pathway mapping to understand how the molecule is formed or how it reacts.

De Novo Design and Virtual Screening Approaches Utilizing the this compound Scaffold

While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles of de novo design and virtual screening are readily applicable to this scaffold. These computational techniques are instrumental in modern drug discovery, offering a time- and cost-effective alternative to traditional high-throughput screening.

De novo design involves the computational generation of novel molecular structures with desirable pharmacological properties, guided by the three-dimensional structure of the biological target. For the this compound scaffold, a de novo design strategy would typically commence with the identification of a relevant biological target. Structure-based design approaches would then utilize the known crystal structure of the target protein to design molecules that fit snugly into the binding pocket, maximizing favorable interactions.

For instance, if targeting a specific kinase, the this compound core could be computationally elaborated with functional groups that form key hydrogen bonds or hydrophobic interactions with the ATP-binding site. The dimethylphenyl moiety offers a unique steric and electronic profile that can be exploited to achieve selectivity for the target kinase over others.

Virtual screening , on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a drug target. This can be achieved through two primary approaches:

Ligand-based virtual screening (LBVS): This method relies on the knowledge of known active compounds. nih.gov A pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for biological activity, can be developed based on a set of known active molecules. nih.gov This model is then used to search virtual libraries for compounds that match the pharmacophore. For the this compound scaffold, a pharmacophore model could be built incorporating features such as the indole N-H as a hydrogen bond donor, the aromatic rings as hydrophobic features, and specific regions for potential hydrogen bond acceptors or donors based on the substitution pattern of known active analogs.

Structure-based virtual screening (SBVS): Also known as molecular docking, this approach uses the 3D structure of the target protein to predict the binding conformation and affinity of small molecules from a virtual library. ijpsjournal.com The this compound scaffold could be docked into the active site of a target protein, and its binding energy and interactions with key amino acid residues would be evaluated. This allows for the prioritization of compounds for experimental testing. For example, in the context of designing inhibitors for enzymes like EGFR kinase, the 2-phenylindole (B188600) core can be computationally docked into the active site to predict binding affinity. ijpsjournal.com

The insights gained from both de novo design and virtual screening can guide the synthesis of novel this compound derivatives with enhanced potency and selectivity. The integration of artificial intelligence and machine learning techniques is also becoming increasingly important in this field, further accelerating the discovery of new drug candidates based on this promising scaffold. nih.gov

To illustrate the potential outcomes of a virtual screening campaign, the following hypothetical data tables showcase the types of results that could be generated.

Table 1: Hypothetical Results of a Ligand-Based Virtual Screening Campaign

| Compound ID | Scaffold | Pharmacophore Fit Score | Predicted Activity (IC₅₀, µM) |

| V-001 | This compound | 0.95 | 0.5 |

| V-002 | This compound | 0.92 | 1.2 |

| V-003 | 2-(3,4-dichlorophenyl)-1H-indole | 0.88 | 2.5 |

| V-004 | This compound | 0.85 | 5.0 |

| V-005 | 2-phenyl-1H-indole | 0.79 | 10.8 |

Table 2: Illustrative Data from a Structure-Based Virtual Screening (Docking) Study

| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| D-101 | Kinase X | -9.8 | Lys745, Met793, Asp855 |

| D-102 | Kinase X | -9.5 | Lys745, Leu844, Cys797 |

| D-103 | Protease Y | -8.7 | Gly143, His41, Cys145 |

| D-104 | Kinase X | -8.2 | Met793, Phe856 |

| D-105 | Protease Y | -7.9 | Thr25, His41, Met165 |

These tables represent the kind of data that would be generated in a computational study, guiding medicinal chemists in the selection and optimization of lead compounds based on the this compound scaffold.

Structure Activity Relationship Sar Studies of 2 2,5 Dimethylphenyl 1h Indole Derivatives

Impact of Substituents at the Indole (B1671886) Nitrogen (N1-Position) on Biological Activity

The nature of the substituent at the N1 position of the indole ring plays a pivotal role in modulating the biological activity of 2-phenylindole (B188600) derivatives. Studies on analogues have shown that this position is a key site for modification to enhance potency and selectivity for various targets, including enzymes like cyclooxygenase (COX) and microbial targets. nih.govresearchgate.netjapsonline.com

In a series of 3-methyl-2-phenyl-1-substituted-indole derivatives designed as analogues of the anti-inflammatory drug indomethacin (B1671933), the substituent at the N1 position was found to be critical for activity. nih.govresearchgate.net The research compared different N1-substituents, including benzoyl, p-chlorobenzoyl, benzyl (B1604629), and methanesulfonyl-substituted benzyl and benzoyl groups. The findings indicated that derivatives containing a methanesulfonyl (SO2Me) moiety, specifically N-(4-methanesulfonylbenzyl) and N-(4-methanesulfonylbenzoyl) groups, exhibited the highest anti-inflammatory and analgesic activities. nih.govresearchgate.net This suggests that the presence of a sulfonamide or a related group at this position can significantly enhance the desired biological effect.

Further investigations into anti-tubercular agents revealed that modifying the N1 position could dramatically impact efficacy against Mycobacterium tuberculosis. nih.gov A study exploring substitutions at the indole nitrogen with hydrogen, methyl, isopropyl, and phenyl groups found that a bulkier aromatic group, such as a phenyl ring, was favorable for activity. nih.gov Specifically, introducing hydrophobic groups like phenyl, piperidyl, isopropyl, and tert-butyl at the para-position of the N-phenyl substituent resulted in compounds with considerable anti-TB activity, with MIC values as low as 0.0625 µg/mL. nih.gov This highlights that both the size and electronic properties of the N1-substituent are crucial determinants of biological function.

The table below summarizes the impact of various N1-substituents on the anti-inflammatory activity of 3-methyl-2-phenyl-1-substituted-indole derivatives. researchgate.net

| Compound | N1-Substituent | In Vivo Anti-inflammatory Activity (% Inhibition) |

| 10a | Benzoyl | 21.2% |

| 10b | Benzyl | 6.1% |

| 10c | p-Chlorobenzoyl | 26.9% |

| 10d | 4-Methanesulfonylbenzoyl | 73.5% |

| 10e | 4-Methanesulfonylbenzyl | 67.9% |

| 10f | 4-(N-acetylmethanesulfonyl)benzoyl | 57.9% |

| Indomethacin | - | 70.1% |

Data sourced from Abdellatif K. R., et al. (2016). researchgate.net

Influence of the 2,5-Dimethylphenyl Substituent at C2 on Molecular Recognition

The substituent at the C2 position of the indole core is fundamental for the interaction of these molecules with their biological targets. In the case of 2-(2,5-dimethylphenyl)-1H-indole, the 2,5-dimethylphenyl group imparts specific steric and electronic properties that influence molecular recognition.

X-ray crystallography studies of related chalcones, such as (E)-1-(2,5-dimethylphenyl)-3-phenylprop-2-en-1-one, reveal that the ortho-methyl group on the phenyl ring introduces significant steric hindrance. mdpi.com This steric demand forces the xylyl (dimethylphenyl) group to twist out of the plane of the rest of the molecule. mdpi.com This non-planar conformation is a critical feature that dictates how the molecule fits into the binding pocket of a target protein or enzyme. In contrast to a simple 2-phenylindole, where the phenyl ring might be more coplanar with the indole nucleus, the ortho-methyl group of the 2,5-dimethylphenyl moiety prevents free rotation and locks the molecule into a specific conformation. This can be advantageous for activity if this conformation is complementary to the target's binding site.

Effect of Substitutions on the Phenyl Ring within the 2,5-Dimethylphenyl Moiety

Modifying the phenyl ring at the C2 position of the indole scaffold is a common strategy to fine-tune biological activity. For derivatives of 2-phenyl-1H-indole, introducing specific substituents on this phenyl ring has been shown to be a critical factor for potency and selectivity, particularly for anti-inflammatory and antioxidant activities. omicsonline.org

Studies targeting the COX-2 enzyme have demonstrated the importance of a specific substitution pattern on the C2-phenyl ring for achieving selective inhibition. The presence of a methylsulfonyl (SO2Me) or a sulfonamide (SO2NH2) group at the para-position of the 2-phenyl ring is a hallmark of many selective COX-2 inhibitors, including celecoxib (B62257) and rofecoxib. nih.gov This group is known to insert into a secondary hydrophobic pocket present in the COX-2 active site but not in COX-1, thereby conferring selectivity. mdpi.comresearchgate.net In a series of 2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives, this moiety was found to be crucial for high COX-2 inhibitory potency. mdpi.comresearchgate.net

Furthermore, the presence of electron-donating groups on the phenyl ring, such as hydroxyl and methoxy (B1213986) groups, has been observed to increase the antioxidant activity of 2-phenylindole compounds. omicsonline.orgomicsonline.org In contrast, for anti-tubercular activity, substitutions with electron-withdrawing groups like trifluoromethyl or halogens (e.g., fluorine) on the C2-phenyl ring have been explored, leading to potent inhibitors. nih.gov

The following table presents data on how different substituents on the C2-phenyl ring (in combination with C5 indole ring substitutions) affect COX-2 inhibition. researchgate.net

| Compound | C5-Substituent | C2-Phenyl Substituent | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |

| 4a | H | 4-SO2Me | 0.26 | >30.5 |

| 4b | F | 4-SO2Me | 0.19 | >41.5 |

| 4c | Cl | 4-SO2Me | 0.15 | >52.6 |

| 4d | CH3 | 4-SO2Me | 0.11 | >71.8 |

| 4e | OCH3 | 4-SO2Me | 0.08 | >291.2 |

Data sourced from Zarghi A., et al. (2014). researchgate.net

Strategic Modifications at C3 and Other Positions for Modulating Activity

In the development of anti-inflammatory agents, introducing a small alkyl group, such as a methyl group at the C3 position, has been shown to be beneficial. nih.govresearchgate.net For instance, 3-methyl-2-phenyl-1-substituted-indole derivatives were synthesized as indomethacin analogs and showed potent anti-inflammatory activity. researchgate.net For anti-tubercular compounds, replacing an ester group at the C3 position with an acetyl group led to a slight increase in activity. nih.gov

Modifications at other positions on the indole ring, such as C5, also play a significant role. In the context of COX-2 inhibitors, substituting the C5 position with a methoxy group (OCH3) in combination with a 4-(methylsulfonyl)phenyl group at C2 resulted in the most potent and selective compound in the series. mdpi.comresearchgate.net Molecular modeling suggested that the C5-methoxy group can form a hydrogen bond with the hydroxyl group of Tyr348 in the COX-2 active site, which may explain the observed high potency. researchgate.net This demonstrates the synergistic effect of substitutions at different positions on the indole scaffold.

The introduction of a carboxylic acid (-COOH) group into a drug candidate can have profound effects on its physicochemical and pharmacokinetic properties. wiley-vch.de A carboxyl group is typically ionized at physiological pH, which increases water solubility and polarity. wiley-vch.de In drug design, this functionality often serves as a key interaction point, forming strong ionic bonds or hydrogen bonds with residues (like arginine or lysine) in the target's active site. wiley-vch.de

For indole derivatives, a carboxylic acid at the C3 position is a common feature in many biologically active compounds. nih.gov For example, indole-3-carboxylic acid derivatives have been developed as potent antihypertensive agents that act as angiotensin II receptor antagonists. nih.gov In the context of HIV-1 integrase inhibitors, an indole-2-carboxylic acid scaffold was identified as being able to chelate with the essential magnesium ions in the enzyme's active site, a critical interaction for inhibition. rsc.org While this is at the C2 position, it highlights the crucial role of the carboxyl group in binding to metalloenzymes.

In the specific case of this compound-3-carboxylic acid, the carboxylic acid at C3 would be expected to serve several roles:

Binding Anchor: It can act as a primary binding group, forming strong interactions with the biological target.

Solubility Enhancer: The acidic group improves the aqueous solubility of the otherwise lipophilic molecule. wiley-vch.de

Pharmacokinetic Modulator: The presence of the carboxyl group influences absorption, distribution, metabolism, and excretion (ADME) properties. However, high polarity can sometimes limit bioavailability due to poor membrane permeability. wiley-vch.de

Biological and Pharmacological Research Applications of 2 2,5 Dimethylphenyl 1h Indole Derivatives

Research on Anticancer Potential and Mechanisms of Action

Indole (B1671886) derivatives are well-established as potent anticancer agents, with many naturally occurring and synthetic indole compounds proposed as potential cancer therapeutics. nih.govnih.govnih.gov Their mechanisms of action are diverse, often involving the induction of apoptosis and the modulation of various signaling pathways critical for cancer cell growth and survival. nih.govnih.gov Research into derivatives of 2-(2,5-dimethylphenyl)-1H-indole builds upon this foundation, seeking to develop novel compounds with enhanced efficacy and selectivity against cancer cells.

The anticancer potential of novel compounds is initially assessed through in vitro studies that measure their ability to kill cancer cells (cytotoxicity) or inhibit their proliferation. Numerous studies have evaluated indole derivatives against a panel of human cancer cell lines, demonstrating significant antiproliferative activity.

For instance, a series of indole-aryl amide derivatives were tested for their in vitro cytotoxicity against various cancer cell lines, including HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia). nih.gov Some of these compounds showed good activity against the selected tumor cell lines. nih.gov Notably, one derivative, compound 5 , displayed remarkable selectivity towards the malignant colon cell line HT29, without affecting healthy human intestinal cells. nih.gov Further investigation revealed that this compound caused cell cycle arrest in the G1 phase and promoted apoptosis in HT29 cells. nih.govresearchgate.net

Similarly, newly synthesized 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole derivatives were evaluated for their cytotoxicity on A2780 (ovarian) and HeLa (cervical) carcinoma cell lines. nih.gov Significant cytotoxic activity was reported for two compounds, 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1) and 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3) , on both cell lines. nih.gov Another study on new indole-based tyrphostin derivatives showed that some compounds inhibited tumor cell proliferation at sub-micromolar concentrations, with IC₅₀ values below those of clinically relevant multikinase inhibitors. nih.gov

The table below summarizes the antiproliferative activity of selected indole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀) | Source |

| Compound 5 (Indole-aryl amide) | HT29 (Colon) | Selective toxicity | nih.govresearchgate.net |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-methylthiazole (1) | A2780 (Ovarian) | 11.6 μM | nih.gov |

| HeLa (Cervical) | 22.4 μM | nih.gov | |

| 2-(2-((1H-indol-5-yl)methylene)hydrazinyl)-4-phenylthiazole (3) | A2780 (Ovarian) | 12.4 μM | nih.gov |

| HeLa (Cervical) | 19.4 μM | nih.gov | |

| Bis-indole compound 49 | A549 (Lung) | Significant growth suppression | mdpi.com |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | 14.4 µg/mL | waocp.org |

| HUVEC (Endothelial) | 5.6 µg/mL | waocp.org |

A critical aspect of anticancer drug development is understanding the molecular mechanisms by which a compound exerts its effects. The PI3K/Akt/mTOR signaling pathway is a key regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers. mdpi.comresearchgate.netresearchgate.net This makes the pathway an attractive target for cancer therapy. nih.gov

Indole compounds, including derivatives of indole-3-carbinol (B1674136) (I3C) and 3,3'-diindolylmethane (B526164) (DIM), have been shown to deregulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR pathway. nih.govnih.gov These compounds can also modulate the downstream transcription factor NF-κB, which plays a crucial role in inflammation, invasion, and angiogenesis. nih.govnih.gov The inhibition of PI3K/Akt/mTOR signaling by indole derivatives can lead to the suppression of cancer cell growth and the induction of apoptosis. For example, a synthetic derivative of I3C, (3-chloroacetyl)-indole (3CAI), was found to be a specific inhibitor of Akt, leading to the downstream inhibition of mTOR. nih.gov This highlights the effective disruption of the entire PI3K/Akt/mTOR signaling cascade by I3C-related indole compounds. nih.gov The ability of these compounds to target such central signaling networks underscores their potential as broad-spectrum anticancer agents. nih.gov

Research on Antimicrobial Activities

The rise of multidrug-resistant pathogens presents a major global health challenge, necessitating the development of novel antimicrobial agents. Indole and its derivatives have emerged as an important class of compounds with promising antimicrobial activity against a variety of microorganisms. nih.govnih.gov

Research has demonstrated the effectiveness of indole derivatives against clinically relevant Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, which are often implicated in biofilm-associated infections. nih.gov Some indole derivatives exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

One of the mechanisms contributing to antibiotic resistance in S. aureus is the action of efflux pumps, such as NorA, which actively expel drugs from the bacterial cell. nih.govnih.gov Recent studies have focused on indole derivatives as efflux pump inhibitors (EPIs). By inhibiting these pumps, such compounds can restore the efficacy of conventional antibiotics. For example, a synthesized indole derivative, SMJ-5, was shown to potentiate the activity of fluoroquinolones against a norA over-expressing strain of S. aureus. nih.gov The combination of SMJ-5 and ciprofloxacin (B1669076) enhanced the bactericidal activity against S. aureus in both in vitro and in vivo models. nih.gov

Furthermore, novel N-2,5-dimethylphenylthioureido acid derivatives have shown favorable activity against vancomycin-resistant Enterococcus faecium, demonstrating the potential of this chemical scaffold in combating drug-resistant Gram-positive pathogens. nih.gov In dual-species biofilms, which are common in clinical settings, S. aureus can provide essential heme to activate the respiration and enhance the biofilm formation of E. faecalis, suggesting a complex interplay that new antimicrobial strategies must address. nih.gov

The table below presents findings on the antimicrobial efficacy of selected indole derivatives.

| Derivative Class | Target Organism | Key Finding | Source |

| Indole derivative SMJ-5 | Staphylococcus aureus (NorA over-expressing) | Potentiates ciprofloxacin activity by inhibiting efflux pump. | nih.gov |

| N-2,5-dimethylphenylthioureido acid derivatives | Enterococcus faecium (Vancomycin-resistant) | Favorable antimicrobial activity. | nih.gov |

| 2-Phenyl-1H-indoles | Gram-negative & Gram-positive bacteria | Indoles exhibited better antibacterial activity than benzimidazoles. | researchgate.net |

Bacterial biofilms are structured communities of cells enclosed in a self-produced matrix, which protects them from antibiotics and host immune responses, leading to persistent infections. frontiersin.orgresearchgate.net Indole is recognized as a signaling molecule in quorum sensing (QS), a cell-to-cell communication process that regulates various bacterial phenotypes, including biofilm formation. nih.govnih.gov

Research has shown that indole and its derivatives can modulate biofilm formation, although the effect can be species-dependent. For instance, exposure to indole was found to significantly induce biofilm formation in carbapenem-susceptible Klebsiella pneumoniae. nih.govnih.gov Conversely, other studies have identified indole-based compounds with potent anti-biofilm properties. researchgate.net Two synthesized bis-indole compounds, 1,1'-bisindole (NN) and 2,3-dihydro-2,2'-bisindole (DIV) , were found to attenuate biofilms of Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii. researchgate.net Combining these compounds with the antibiotic tobramycin (B1681333) resulted in significant eradication of mature P. aeruginosa biofilms. researchgate.net These findings suggest that targeting indole signaling or using indole derivatives can be a viable strategy to control biofilm-related infections. frontiersin.orgnih.gov

Research on Anti-inflammatory Effects

Chronic inflammation is a key driver of many diseases, and the development of new anti-inflammatory drugs with fewer side effects than current non-steroidal anti-inflammatory drugs (NSAIDs) is of high interest. nih.gov Indole derivatives have been reported to possess significant anti-inflammatory and analgesic properties. nih.gov

The anti-inflammatory activities of hybrid molecules containing indole nuclei have been evaluated in various models. Two such compounds, 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one (LPSF/NN-52) , demonstrated anti-inflammatory effects by reducing leukocyte migration and the release of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov

Other studies have explored the synthesis of N-substituted indole derivatives as inhibitors of the COX-2 enzyme, a key target in inflammation. nih.gov Molecular docking studies identified certain indole derivatives as potent inhibitors of COX-2. nih.gov In a study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives, compound 13b was found to be a potent inhibitor of LPS-induced production of nitric oxide (NO), IL-6, and TNF-α in RAW264.7 cells, indicating strong anti-inflammatory potential. rsc.org These results highlight the promise of indole-based compounds as leads for the development of novel anti-inflammatory agents. nih.govrsc.org

Enzyme Inhibition Studies (e.g., Cyclooxygenase, 5-Lipoxygenase)

Derivatives of the 2-phenyl-1H-indole structure have been investigated for their potential to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). These enzymes are crucial mediators in the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are lipid signaling molecules that play a significant role in inflammation. Dual inhibition of both COX-2 and 5-LOX is considered a promising strategy for developing safer anti-inflammatory drugs.

Research has shown that the indole ring is a valuable scaffold for designing inhibitors of these enzymes. For instance, a study on N-substituted indole derivatives involved molecular docking to estimate their COX-2 enzyme inhibition potential. One of the synthesized compounds, 12c, was identified as a notable inhibitor of the COX-2 enzyme, showing a strong interaction energy in the docking studies. The inhibition of COX and 5-LOX is a key mechanism for anti-inflammatory action, and various indole derivatives have been synthesized and evaluated for this purpose. The therapeutic efficacy of 5-LOX inhibitors can be variable, and some have been found to interfere with prostaglandin (B15479496) transport, suggesting a complex mechanism of action.

| Compound | Target Enzyme | Finding | Reference |

|---|---|---|---|

| Indole Derivative 12c | COX-2 | Identified as the best inhibitor among the series based on molecular docking interaction energy. |

Research on Neuroprotective and Central Nervous System-Related Activities

Indole derivatives are being explored for their neuroprotective potential, targeting pathways involved in neuroinflammation and oxidative stress, which are contributing factors to the pathogenesis of neurodegenerative diseases. Studies have investigated the effects of these compounds in cellular and animal models of neurological disorders.

In one study, the indole derivative NC009-1 was found to alleviate cytotoxicity and reduce the production of inflammatory factors such as nitric oxide (NO), interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) in a cellular model of Parkinson's disease. The compound also suppressed the activation of the NLRP3 inflammasome, a key component of the inflammatory response. In an animal model, NC009-1 showed protective effects by improving motor deficits and increasing dopamine (B1211576) levels, while also reducing oxidative stress and the reactivity of microglia and astrocytes, which are immune cells in the brain.

Investigations Related to Neurodegenerative Diseases (e.g., Alzheimer's Disease)

The multifactorial nature of Alzheimer's disease has led researchers to investigate multifunctional agents, and indole-based compounds have emerged as promising candidates. Neuroinflammation, oxidative stress, and the aggregation of amyloid-beta (Aβ) peptides are key pathological features of Alzheimer's.

A series of synthetic indole-phenolic compounds demonstrated a unique profile of neuroprotective actions, including metal-chelating properties, antioxidant effects, and the ability to interfere with Aβ aggregation. Specifically, these compounds showed an ability to sequester copper ions, which are implicated in oxidative stress and Aβ aggregation. These findings suggest that indole derivatives could be developed as multi-target agents for Alzheimer's therapy. The connection between inflammation and Alzheimer's disease is well-established, with microglia, the brain's resident immune cells, playing a central role.

Other Emerging Biological Research Areas

The indole scaffold is a significant area of interest in the search for new antidiabetic agents. Research has explored various indole derivatives for their ability to modulate key targets in diabetes, such as α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption.

Several classes of synthetic indole derivatives have shown potential antihyperglycemic effects. For example, a series of 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives demonstrated antidiabetic effects in vivo, which was attributed to their inhibition of α-amylase and α-glucosidase. Tryptophan, an essential amino acid, is metabolized by gut microbiota into indole derivatives like indoleacetic acid and indolepropionic acid. These metabolites may improve insulin (B600854) sensitivity and stimulate insulin secretion, highlighting a link between gut health, indole compounds, and metabolic regulation.

| Derivative Class | Proposed Mechanism of Action | Reference |

|---|---|---|

| 4-indolylphenyl-6-arylpyrimidine-2-imines | Inhibition of α-amylase and α-glucosidase | |

| Dihydro-N-substituted-5-(1H-indol-3-yl-methylene)-thiazolidine-2,4-diones | Inhibition of protein kinase C β2 or advanced glycation end products (AGEs) | |

| Tryptophan-derived indole derivatives (from gut microbiota) | Enhance insulin sensitivity and stimulate insulin secretion |

The indole ring is a core feature of compounds known for their antioxidant properties, such as the neurohormone melatonin. The antioxidant activity of indole derivatives is often attributed to the indole nucleus's ability to act as a free radical scavenger.

A study focusing on substituted 2-phenyl-1H-indoles reported the synthesis and potent antioxidant activity of several derivatives. In particular, 2-(4-aminophenyl)indoles, such as the 6-fluoro analogue, demonstrated significant radical scavenging activity in both DPPH and superoxide (B77818) radical scavenging assays, with inhibition levels comparable to the reference standard, melatonin. Another study found that among a series of 2-phenyl-1H-indoles, those with electron-donating substituents were generally better antioxidants. The investigation of N-substituted indole derivatives also identified compounds with potent antioxidant activity when compared to the standard ascorbic acid.

| Compound | Assay | Concentration | % Inhibition | Reference |

|---|---|---|---|---|

| 6-fluoro-2-(4-aminophenyl)-1H-indole | DPPH Radical Scavenging | 1 mM | 80% | |

| Superoxide Radical Scavenging | 1 mM | 81% |

The indole scaffold is recognized as a "privileged scaffold" in medicinal chemistry, and its derivatives have been extensively studied for their potential as antiviral agents against a wide range of viruses, including HIV, HCV, and Dengue virus. The design of antiviral drugs incorporating the indole nucleus is an active area of research.

Studies have shown that certain unsymmetrical methylene (B1212753) derivatives containing an indole moiety possess significant activity against Respiratory Syncytial Virus (RSV). In the context of Dengue virus, a virtual screening study identified an indole-type compound that was shown to interfere with the viral replication cycle, specifically reducing the expression of the viral NS5 protein and decreasing viral RNA levels. Other research has highlighted indole derivatives with potent activity against HIV-1 and HCV.

Future Directions and Emerging Research Avenues for 2 2,5 Dimethylphenyl 1h Indole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 2-arylindoles, including 2-(2,5-dimethylphenyl)-1H-indole, has traditionally involved methods that can be harsh and environmentally taxing. rug.nl A significant future direction lies in the development of novel and sustainable synthetic methodologies that are not only efficient but also align with the principles of green chemistry.

Key research avenues include:

One-Pot Syntheses: Streamlining multi-step reactions into a single, efficient one-pot process can significantly reduce waste, time, and resources. journalijar.com Researchers are exploring one-pot methods that start from readily available and less complex starting materials. nih.govresearchgate.netrsc.org

Catalyst Innovation: The use of metal catalysts, such as palladium, is common in indole (B1671886) synthesis. nih.govresearchgate.netrsc.org Future efforts will likely focus on developing more sustainable and cost-effective catalysts, including earth-abundant metals and metal-free catalytic systems. nih.govacs.org The use of molecular oxygen as the sole oxidant in these reactions is a particularly promising green approach. nih.govresearchgate.netrsc.org

Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool to accelerate reaction times, improve yields, and enhance the purity of the final product compared to conventional heating methods. researchgate.netcwejournal.org Further exploration of microwave-assisted synthesis for 2-arylindoles is anticipated.

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, offer an atom-economical and efficient route to diverse indole derivatives. researchgate.netrug.nlbohrium.com Designing novel MCRs for the synthesis of this compound and its analogs is a promising area of research.

| Synthetic Methodology | Key Advantages | Future Research Focus |

| One-Pot Synthesis | Reduced waste, time, and resource consumption. journalijar.com | Development of novel one-pot strategies from simple precursors. nih.govresearchgate.netrsc.org |

| Catalyst Innovation | Cost-effectiveness and reduced environmental impact. | Exploration of earth-abundant metals and metal-free catalysts. nih.govacs.org |

| Microwave-Assisted Synthesis | Faster reaction times, higher yields, and improved product purity. researchgate.netcwejournal.org | Broader application for the synthesis of 2-arylindoles. |

| Multicomponent Reactions | High atom economy and efficiency in generating molecular diversity. researchgate.netrug.nlbohrium.com | Design of new MCRs for targeted indole derivatives. |

Advanced Spectroscopic and Structural Characterization Techniques for Research

A thorough understanding of the structure-property relationships of this compound is crucial for its development. Future research will increasingly rely on advanced spectroscopic and structural characterization techniques to provide deeper insights into its molecular architecture and behavior.

Emerging techniques and their applications include:

High-Resolution Mass Spectrometry (HRMS): To accurately determine the elemental composition and confirm the identity of newly synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D and 3D NMR techniques will be instrumental in unambiguously assigning the complex structures of novel analogs and studying their conformational dynamics.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. iucr.org This technique will be vital for understanding intermolecular interactions in the solid state and for guiding structure-based drug design.

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be employed to complement experimental data, helping to rationalize spectroscopic properties and predict the behavior of new derivatives. nih.gov

Hirshfeld Surface Analysis: This computational tool can be used to visualize and quantify intermolecular interactions within a crystal structure, providing insights into the forces that govern molecular packing. iucr.org

Further Elucidation of Mechanism of Action at the Molecular and Cellular Levels

While the broader class of indole derivatives is known to interact with a wide range of biological targets, the specific mechanism of action for this compound at the molecular and cellular levels requires further investigation. nih.govresearchgate.netchula.ac.th Future research in this area will be critical for unlocking its full therapeutic potential.

Key areas for investigation include:

Target Identification and Validation: Identifying the specific proteins, enzymes, or receptors that this compound interacts with is a primary objective. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed for this purpose.

Enzyme Inhibition Studies: If the compound is found to be an enzyme inhibitor, detailed kinetic studies will be necessary to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constants.

Cellular Pathway Analysis: Investigating the effects of the compound on various cellular signaling pathways, such as those involved in inflammation (e.g., NF-κB) or cell cycle regulation, will provide a clearer picture of its biological activity. nih.govrsc.org

Interaction with Biomolecules: The indole scaffold can interact with biological targets through various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov Understanding these interactions is crucial for rational drug design.

| Research Area | Objective | Potential Techniques |

| Target Identification | To identify the specific biological targets of the compound. | Affinity chromatography, proteomics, genetic screening. |

| Enzyme Inhibition | To characterize the inhibitory activity against specific enzymes. | Enzyme kinetics, IC50 determination. |

| Cellular Pathway Analysis | To understand the compound's effect on cellular signaling. | Western blotting, reporter gene assays. |

| Biomolecular Interactions | To elucidate the nature of the compound's interactions with its target. | X-ray crystallography, molecular docking. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. bohrium.comnih.govmednexus.orgspringernature.com These powerful computational tools can be applied to the design and optimization of this compound derivatives with enhanced properties.

Future applications of AI and ML in this context include:

Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and their biological activities to predict the properties of new, unsynthesized compounds. mdpi.com This can help to prioritize which derivatives to synthesize and test, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel and more potent analogs of this compound. mednexus.org

Structure-Activity Relationship (SAR) Analysis: ML algorithms can identify subtle patterns in SAR data that may not be apparent to human researchers, providing valuable insights for lead optimization. mdpi.com

Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. nih.gov

Design of Multi-Target Ligands Based on the Indole Scaffold

The indole nucleus is considered a "privileged structure" in medicinal chemistry, meaning it can serve as a scaffold for ligands that bind to multiple biological targets. nih.gov This property makes it an excellent starting point for the design of multi-target ligands, which can be particularly effective for treating complex diseases like cancer and neurodegenerative disorders. nih.govmdpi.com

Future research will likely focus on:

Rational Design: Combining the structural features of this compound with other pharmacophores to create hybrid molecules that can simultaneously modulate multiple targets.

Fragment-Based Drug Discovery: Using fragments of known ligands for different targets to assemble novel multi-target compounds based on the indole scaffold.

Systems Biology Approaches: Employing a systems-level understanding of disease pathways to identify optimal combinations of targets for simultaneous modulation.

The development of multi-target agents based on the this compound scaffold could lead to more effective and safer therapies for a range of complex diseases. mdpi.com

Exploration of Industrial and Materials Science Applications

Beyond its potential in medicine, the unique chemical and physical properties of this compound and its derivatives make them attractive candidates for various industrial and materials science applications. creative-proteomics.commdpi.com

Potential future applications include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.